4-(1-Phenyl-2-(3-phenylureido)ethoxy)benzo[b]thiophene-2-carboximidamide
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Overview
Description
4-(1-Phenyl-2-(3-phenylureido)ethoxy)benzo[b]thiophene-2-carboximidamide is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenyl-2-(3-phenylureido)ethoxy)benzo[b]thiophene-2-carboximidamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzo[b]thiophene-2-carboxylic acid with appropriate reagents to introduce the desired functional groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(1-Phenyl-2-(3-phenylureido)ethoxy)benzo[b]thiophene-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: It has shown potential as a bioactive compound with various biological activities, including anticancer and antimicrobial properties.
Medicine: It is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(1-Phenyl-2-(3-phenylureido)ethoxy)benzo[b]thiophene-2-carboximidamide involves its interaction with specific molecular targets and pathways in biological systems. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. Molecular docking studies have shown that this compound can bind well to the active site of certain receptors, such as VEGFR2, which is involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[b]thiophene derivatives, such as:
- 4-(1-Phenyl-2-(3-phenylureido)ethoxy)benzo[b]thiophene-2-carboxylic acid
- 4-(1-Phenyl-2-(3-phenylureido)ethoxy)benzo[b]thiophene-2-carboxamide
- 4-(1-Phenyl-2-(3-phenylureido)ethoxy)benzo[b]thiophene-2-carboxylate .
Uniqueness
What sets 4-(1-Phenyl-2-(3-phenylureido)ethoxy)benzo[b]thiophene-2-carboximidamide apart from similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C24H22N4O2S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-[2-[(2-carbamimidoyl-1-benzothiophen-4-yl)oxy]-2-phenylethyl]-3-phenylurea |
InChI |
InChI=1S/C24H22N4O2S/c25-23(26)22-14-18-19(12-7-13-21(18)31-22)30-20(16-8-3-1-4-9-16)15-27-24(29)28-17-10-5-2-6-11-17/h1-14,20H,15H2,(H3,25,26)(H2,27,28,29) |
InChI Key |
YDLRKIGZKOOXGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2)OC3=C4C=C(SC4=CC=C3)C(=N)N |
Origin of Product |
United States |
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